![molecular formula C33H36N6O3S B1663580 N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 1133432-49-1](/img/structure/B1663580.png)
N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
概要
説明
GDC-0834は、B細胞受容体シグナル伝達経路における重要な酵素であるブルトンチロシンキナーゼ(BTK)の強力かつ選択的な阻害剤です。 この化合物は、特に関節リウマチなどの自己免疫疾患における潜在的な治療用途について主に研究されてきました .
準備方法
合成経路と反応条件
GDC-0834の合成は、重要な中間体の調製から始まる複数のステップを伴います。一般的な合成経路には、以下のステップが含まれます。
コア構造の形成: 合成は、置換されたピラジンコアの調製から始まります。
カップリング反応: 次に、コア構造は、パラジウム触媒クロスカップリング反応を使用して、さまざまな芳香族および複素環式化合物と結合されます。
最終的な修飾:
工業生産方法
GDC-0834の工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。これには以下が含まれます。
反応条件の最適化: 温度、圧力、および溶媒条件は、収量と純度を最大限に高めるために最適化されています。
連続フロー反応器の使用: これらの反応器は、反応条件とスケーラビリティをより適切に制御できます。
精製プロセス: 結晶化やクロマトグラフィーなどの高度な精製技術を使用して、最終生成物の高純度を保証します。
化学反応の分析
反応の種類
GDC-0834は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、化合物の官能基を変更し、その活性を変化させる可能性があります。
還元: 還元反応は、特定の官能基を変更するために使用でき、化合物の安定性と溶解度に影響を与えます。
置換: 置換反応は、化合物の活性と選択性を高めるさまざまな官能基を導入するために不可欠です。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン化剤、アミンやチオールなどの求核剤。
生成される主要な生成物
これらの反応から生成される主要な生成物には、修飾された官能基を持つGDC-0834のさまざまな誘導体が含まれ、これらは構造活性相関を研究し、化合物の治療の可能性を最適化するために使用できます。
科学研究への応用
GDC-0834は、さまざまな分野における応用について広く研究されてきました。
化学: BTK阻害とそのB細胞シグナル伝達経路への影響を研究するためのツール化合物として使用されます。
生物学: 免疫細胞機能におけるBTKの役割とその自己免疫疾患における影響を理解するのに役立ちます。
医学: BTKを阻害する能力により、関節リウマチやその他の自己免疫疾患の潜在的な治療薬として調査されています。
産業: 新しいBTK阻害剤やその他の関連する治療薬の開発に使用されています。
科学的研究の応用
Cancer Therapy
GDC-0834 has been identified as a potent inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling pathways involved in various hematological malignancies. The compound was initially developed to improve the pharmacokinetic properties of earlier BTK inhibitors.
Case Study: Efficacy in Hematological Cancers
In preclinical studies, GDC-0834 demonstrated significant activity against several B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). The compound showed improved selectivity and reduced off-target effects compared to its predecessors, leading to enhanced therapeutic profiles in animal models .
Inflammatory Disorders
GDC-0834's inhibition of BTK also extends its application to inflammatory diseases. By modulating immune responses, it holds potential for treating conditions such as rheumatoid arthritis and systemic lupus erythematosus.
Case Study: Rheumatoid Arthritis
In a study involving animal models of rheumatoid arthritis, GDC-0834 significantly reduced inflammatory markers and joint destruction compared to control groups. These findings suggest that BTK inhibition can effectively mitigate the inflammatory processes characteristic of autoimmune diseases .
Mechanistic Insights
Research indicates that GDC-0834 interacts with specific kinases involved in inflammatory pathways and oncogenesis. Its unique structural features enable selective binding to target proteins, which is critical for its therapeutic efficacy.
Table 2: Comparison with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
GDC-0834 | Piperazine and benzothiophene moieties | BTK inhibitor for cancer and inflammation |
CGI1746 | Similar piperazine structure | Earlier BTK inhibitor with less selectivity |
Ibrutinib | BTK inhibitor | Established treatment for CLL and MCL |
作用機序
GDC-0834は、ブルトンチロシンキナーゼを選択的に阻害することでその効果を発揮します。BTKはB細胞受容体シグナル伝達経路における重要な酵素であり、B細胞の発生と機能に不可欠です。BTKを阻害することにより、GDC-0834はB細胞シグナル伝達を阻害し、B細胞の活性化と増殖の低下につながります。 このメカニズムは、B細胞活性が調節不全になっている自己免疫疾患の治療に特に有益です .
類似の化合物との比較
類似の化合物
イブルチニブ: 特定の癌や自己免疫疾患の治療に使用される別のBTK阻害剤。
アカラブルチニブ: 選択性が高く、オフターゲット効果がより少ない第2世代BTK阻害剤。
ザヌブルチニブ: 以前の阻害剤と比較して、効力と選択性が向上したBTK阻害剤。
GDC-0834の独自性
GDC-0834は、BTKに対する高い選択性と良好な薬物動態特性によりユニークであり、治療用途に適した候補となっています。 他のBTK阻害剤とは異なり、GDC-0834はオフターゲット効果の可能性が低いことが示されており、長期使用のためのより安全な選択肢となっています .
さらに質問がある場合や詳細が必要な場合は、お気軽にお問い合わせください!
類似化合物との比較
Similar Compounds
Ibrutinib: Another BTK inhibitor used in the treatment of certain cancers and autoimmune diseases.
Acalabrutinib: A second-generation BTK inhibitor with improved selectivity and fewer off-target effects.
Zanubrutinib: A BTK inhibitor with enhanced potency and selectivity compared to earlier inhibitors.
Uniqueness of GDC-0834
GDC-0834 is unique due to its high selectivity for BTK and its favorable pharmacokinetic properties, which make it a promising candidate for therapeutic applications. Unlike some other BTK inhibitors, GDC-0834 has shown a lower potential for off-target effects, making it a safer option for long-term use .
If you have any more questions or need further details, feel free to ask!
生物活性
N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (commonly known as GDC-0834) is a complex organic compound with significant biological activity, particularly in the context of cancer and inflammatory diseases. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
GDC-0834 has the molecular formula C33H36N6O3S and a molecular weight of approximately 596.75 g/mol. The compound features multiple functional groups, including a piperazine moiety and a benzothiophene structure, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C33H36N6O3S |
Molecular Weight | 596.75 g/mol |
SMILES | CN1CCN(C)C(=O)[C@H]1c1ccc(Nc2nc(cn(C)c2=O)-c2cccc(NC(=O)c3cc4CCCCc4s3)c2C)cc1 |
Chiral Centers | 1 |
Aromatic Bond Count | 17 |
GDC-0834 primarily functions as a kinase inhibitor. It has shown inhibitory effects on various kinases that are involved in inflammatory processes and oncogenesis. The compound selectively interacts with target proteins associated with pathways relevant to cancer and autoimmune disorders.
Key Mechanisms:
- Kinase Inhibition : GDC-0834 inhibits specific kinases that play critical roles in cell signaling pathways related to cancer proliferation and inflammation.
- Selective Binding : The unique structural features allow for selective binding to target proteins, enhancing its therapeutic potential while minimizing off-target effects.
Biological Activity and Therapeutic Applications
Research indicates that GDC-0834 exhibits promising activity against several types of cancer and inflammatory conditions. Its potential applications include:
- Cancer Treatment : Inhibition of kinases involved in tumor growth and metastasis.
- Anti-inflammatory Effects : Modulating pathways that contribute to inflammatory diseases.
Case Studies
Several studies have investigated the efficacy of GDC-0834 in preclinical models:
- Study on Cancer Cell Lines : GDC-0834 demonstrated significant cytotoxic effects on various human cancer cell lines, including breast and lung cancers. The study reported IC50 values indicating effective inhibition at low concentrations.
- Inflammation Model : In animal models of inflammation, GDC-0834 reduced markers of inflammation significantly compared to control groups, suggesting its potential utility in treating inflammatory disorders.
Comparative Analysis
To better understand the biological activity of GDC-0834, it is useful to compare it with other similar compounds known for their kinase inhibition properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
GDC-0834 | Contains piperazine and benzothiophene moieties | Kinase inhibitor for cancer treatment |
GDC-0941 | Similar piperazine structure | PI3K inhibitor for breast cancer |
AZD9291 | Contains a benzothiophene moiety | Targeted therapy for non-small cell lung cancer |
特性
IUPAC Name |
N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N6O3S/c1-20-24(9-7-10-25(20)36-31(40)28-18-22-8-5-6-11-27(22)43-28)26-19-39(4)33(42)30(35-26)34-23-14-12-21(13-15-23)29-32(41)38(3)17-16-37(29)2/h7,9-10,12-15,18-19,29H,5-6,8,11,16-17H2,1-4H3,(H,34,35)(H,36,40)/t29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOOFZZILLRUQH-GDLZYMKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)[C@@H]6C(=O)N(CCN6C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025916 | |
Record name | N-[3-[6-[4-[(2R)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133432-49-1 | |
Record name | GDC 0834 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133432-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GDC-0834 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1133432491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[3-[6-[4-[(2R)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GDC-0834 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM7JG3L4SR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。